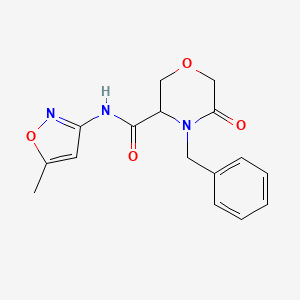

![molecular formula C17H25N3O5S B6504357 N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-butylethanediamide CAS No. 872881-04-4](/img/structure/B6504357.png)

N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-butylethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-butylethanediamide” is a chemical compound. It is a derivative of benzenesulfonyl . Benzenesulfonyl derivatives are widely found in natural products, bioactive substances, and pharmaceuticals .

Synthesis Analysis

The synthesis of benzenesulfonyl derivatives involves N-sulfonylation and esterification of carboxylic acids in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane (DCE) . Moreover, 1,8-diazabicyclo (5.4.0) undec-7-ene was necessary for this reaction as a strong base, which drives the reaction to completion .Molecular Structure Analysis

The molecular structure of benzenesulfonyl derivatives is complex. The β-chloroester contained in the reaction product can be easily dissociated to react with N, S, and O atoms, increasing the possibility for subsequent synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzenesulfonyl derivatives are complex. One of the most common methods to synthesize sulfonamides is the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides .Aplicaciones Científicas De Investigación

N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-butylethanediamide'-(3-benzenesulfonyloxazol-2-yl)methylenediamide is used in a variety of scientific research applications. It is often used as a tool for drug design, as it can be used to create new compounds with desired properties. It is also used in biochemistry and molecular biology, as it can be used to study the structure and function of proteins and other molecules. Additionally, it can be used in medicinal chemistry, as it can be used to study the effects of drugs on the body.

Mecanismo De Acción

N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-butylethanediamide'-(3-benzenesulfonyloxazol-2-yl)methylenediamide acts as an inhibitor of enzymes, specifically those involved in the metabolism of drugs. It binds to the active site of an enzyme, blocking the enzyme's ability to catalyze a reaction. This inhibition can be used to study the effects of drugs on the body, as well as to design new drugs that act in a certain way.

Biochemical and Physiological Effects

This compound'-(3-benzenesulfonyloxazol-2-yl)methylenediamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme CYP2D6, which is involved in the metabolism of drugs. Inhibition of this enzyme can lead to an increase in the amount of drug available to the body, which can lead to an increase in the drug's efficacy. Additionally, this compound'-(3-benzenesulfonyloxazol-2-yl)methylenediamide has been found to inhibit the enzyme CYP3A4, which is involved in the metabolism of hormones. Inhibition of this enzyme can lead to an increase in the amount of hormones available to the body, which can lead to an increase in the body's response to hormones.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-butylethanediamide'-(3-benzenesulfonyloxazol-2-yl)methylenediamide has a number of advantages and limitations when used in lab experiments. One advantage is that it is a highly versatile molecule, which can be used in a wide range of experiments. Additionally, it is relatively easy to synthesize, making it a cost-effective tool for research. However, it can be difficult to accurately measure the amount of this compound'-(3-benzenesulfonyloxazol-2-yl)methylenediamide needed for an experiment, as it is a highly potent molecule. Additionally, it can be difficult to accurately monitor the effects of this compound'-(3-benzenesulfonyloxazol-2-yl)methylenediamide on the body, as it can have both biochemical and physiological effects.

Direcciones Futuras

N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-butylethanediamide'-(3-benzenesulfonyloxazol-2-yl)methylenediamide has a wide range of potential future applications. One potential application is in the development of new drugs and therapies. This compound'-(3-benzenesulfonyloxazol-2-yl)methylenediamide can be used as a tool for drug design, as it can be used to create new compounds with desired properties. Additionally, it can be used to study the effects of existing drugs and therapies, as well as to investigate the biochemical and physiological effects of drugs on the body. Finally, it can be used to study the structure and function of proteins and other molecules, which can lead to a better understanding of the mechanisms of action of drugs and therapies.

Métodos De Síntesis

N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-butylethanediamide'-(3-benzenesulfonyloxazol-2-yl)methylenediamide is synthesized through a multi-step process. The first step involves the reaction of 3-benzenesulfonyloxazole with this compound'-methylenediamine to form the intermediate compound this compound'-(3-benzenesulfonyloxazol-2-yl)methylenediamine. This intermediate compound is then reacted with an excess of ethyl chloroformate to form the desired product, this compound'-(3-benzenesulfonyloxazol-2-yl)methylenediamide.

Propiedades

IUPAC Name |

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-butyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S/c1-2-3-10-18-16(21)17(22)19-13-15-20(11-7-12-25-15)26(23,24)14-8-5-4-6-9-14/h4-6,8-9,15H,2-3,7,10-13H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNYOZLPSFFHER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(thiophen-2-yl)methyl]pyridazine-3-carboxamide](/img/structure/B6504274.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6504288.png)

![methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B6504296.png)

![N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6504310.png)

![1-[(3-fluorophenyl)methyl]-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B6504313.png)

![3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B6504320.png)

![4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide](/img/structure/B6504333.png)

![2-[4-(5-phenyl-1,2-oxazole-3-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504341.png)

![2-[4-(propan-2-yl)phenoxy]-N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}acetamide](/img/structure/B6504350.png)

![2-(3-methylphenyl)-N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}acetamide](/img/structure/B6504358.png)

![2-{[1,1'-biphenyl]-4-yl}-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide](/img/structure/B6504364.png)

![N-[4-(dimethylamino)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide](/img/structure/B6504365.png)

![N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide](/img/structure/B6504373.png)